4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzenethiol
- 6-ethoxy-1,3-benzothiazole-2-amine
- 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate
Compared to these compounds, 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H17N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4S/c1-13-3-9-17-20(11-13)30-22(24-17)14-4-7-16(8-5-14)23-21(26)15-6-10-19(29-2)18(12-15)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI Key |
RUMJUFNJZVOXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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